molecular formula C8H18Mg2O12P2 B12434094 Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol CAS No. 143007-63-0

Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol

Cat. No.: B12434094
CAS No.: 143007-63-0
M. Wt: 416.78 g/mol
InChI Key: XGDVUQNUPQFIPY-UHFFFAOYSA-J
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Description

Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is a complex organophosphate compound It is characterized by the presence of magnesium ions coordinated with phosphonatooxy groups attached to pentane-1,5-diol and propane-1,2-diol backbones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol typically involves the reaction of magnesium salts with phosphonatooxy derivatives of pentane-1,5-diol and propane-1,2-diol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of magnesium ions with the phosphonate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction may produce lower oxidation state phosphonates .

Scientific Research Applications

Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphonatooxy groups, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is unique due to its specific coordination of magnesium ions with phosphonatooxy groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where such coordination is beneficial .

Properties

CAS No.

143007-63-0

Molecular Formula

C8H18Mg2O12P2

Molecular Weight

416.78 g/mol

IUPAC Name

dimagnesium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C5H13O6P.C3H9O6P.2Mg/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4

InChI Key

XGDVUQNUPQFIPY-UHFFFAOYSA-J

Canonical SMILES

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Mg+2].[Mg+2]

Origin of Product

United States

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